molecular formula C14H20O2 B128712 Methyl 2-(4-isobutylphenyl)propanoate CAS No. 61566-34-5

Methyl 2-(4-isobutylphenyl)propanoate

Cat. No.: B128712
CAS No.: 61566-34-5
M. Wt: 220.31 g/mol
InChI Key: YNZYUHPFNYBBFF-UHFFFAOYSA-N
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Description

Methyl 2-(4-isobutylphenyl)propanoate, also known as ibuprofen methyl ester, is an organic compound with the molecular formula C14H20O2. It is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action

Target of Action

Methyl 2-(4-isobutylphenyl)propanoate, also known as MET-IBU, is a derivative of ibuprofen . The primary targets of this compound are multidrug-resistant strains of Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections, and their resistance to multiple antibiotics poses a significant challenge to treatment.

Mode of Action

MET-IBU interacts with its bacterial targets by potentiating the growth inhibition of these pathogenic bacteria . In the case of Staphylococcus aureus K2068 , which overexpresses the mepA gene, MET-IBU potentiates the action of ethidium bromide, indicating that this compound acts on the efflux pump mechanism present in this strain .

Biochemical Pathways

The compound’s ability to potentiate the action of antibiotics suggests that it may interfere with bacterial efflux pumps, which are proteins that expel toxic substances out of cells . By inhibiting these pumps, MET-IBU could increase the intracellular concentration of antibiotics, enhancing their antibacterial effect.

Pharmacokinetics

As a small molecule with a molecular weight of 22031 , it is likely to have good bioavailability

Result of Action

The result of MET-IBU’s action is the enhanced antibacterial effect of certain antibiotics against multidrug-resistant strains of E. coli and S. aureus . This could potentially lead to more effective treatments for infections caused by these pathogens.

Action Environment

The efficacy and stability of MET-IBU could be influenced by various environmental factors. For instance, the compound’s action may be affected by the pH of the environment, the presence of other substances, and the temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-isobutylphenyl)propanoate can be synthesized through the esterification of ibuprofen. The process involves reacting ibuprofen with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is typically carried out at room temperature, and the product is purified through extraction and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-isobutylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Methyl 2-(4-isobutylphenyl)propanoate can be compared with other similar compounds such as:

    Ibuprofen Ethyl Ester: Similar in structure but with an ethyl group instead of a methyl group.

    Ibuprofen: The parent compound, widely used as an NSAID.

    2-(4-Isobutylphenyl)propanoic Acid: The carboxylic acid form of the compound.

Uniqueness: this compound is unique due to its ester functional group, which can influence its pharmacokinetic properties and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZYUHPFNYBBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921342
Record name Methyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61566-34-5
Record name Ibuprofen methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61566-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061566345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-isopropylphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.121
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

S-(+)-ibuprofen (5.0 g; 0.024 mole) was shed into methanol (35 ml), concentrated sulfuric acid (1 ml) was added and the reaction mixture was heated for 3 hours at the reflux temperature of the reaction mixture. Then it was evaporated in vacuo at the temperature of 30° C. to dryness. S-(+)-ibuprofen methyl ester (5.1 g) was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Oven-dried iodobenzene diacetate (86.4 grams(g), 0.25 mol), which experience has shown is essentially free of water, was added with stirring to p-isobutylpropiophenone (47.5 g, 0.25 mol) at room temperature (about 22°-25° C.), which temperature was maintained throughout the procedure of this example unless indicated otherwise. To the resulting mixture was added water (approximately 15.8 g, 0.88 mol) with stirring to provide a mixture containing a known amount of water. To the resulting aqueous mixture were added sequentially, with stirring, acetic anhydride (75 ml, 0.88 mol) and, dropwise, concentrated sulfuric acid (about 96% H2SO4, 0.14 ml, 3 mmol). The resulting mixture was stirred 2 hours to ensure substantially complete reaction of the anhydride with the water and then cooled to 0° C. Trimethylorthoformate (24.6 ml, 0.225 mol) was then added with stirring, followed by dropwise addition, with stirring, of concentrated sulfuric acid (about 96% H2SO4 2.5 ml, 0.05 mol) over 30 minutes. The ensuing reaction mixture was stirred an additional 2 hours at 0° C. to 20° C. The resulting ibuprofen-methyl-ester-forming reaction was quenched by adding 50 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product comparing to an external standard, demonstrated 75% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallation of the solid precipitate yields high-purity ibuprofen.
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15.8 g
Type
solvent
Reaction Step Three
Quantity
47.5 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five
Quantity
0.14 mL
Type
reactant
Reaction Step Six
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
24.6 mL
Type
reactant
Reaction Step Eight
Quantity
2.5 mL
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

To a suspension of iodobenzene diacetate (322 grams(g), 1.0 mol) in a solution of p-isobutylpropiophenone (190 g, 1.0 mol) in trimethylorthoformate (109 ml, 1.0 mol) was added, dropwise, concentrated sulfuric acid (about 96% H2SO4, 10.7 ml, 0.2 mol) at 3° C. with stirring over 40 minutes. The resulting reaction mixture was stirred 6 hours at 0° C. to 15° C. The ensuing reaction was quenched by adding 200 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product, comparing to an external standard, demonstrated 79% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallization of the solid precipitate yields high-purity ibuprofen.
Quantity
322 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In this example, 2.52 g of α-hydroxy-p-isobutylpropiophenone dimethylacetal and 2.02 g of triethyl amine were dissolved in 50 ml of methylene chloride. To the solution was added 1.75 ml of sulfuryl chloride at -50° C. The mixture was stirred at the same temperature for 3 hours. Then, 20 ml of a saturated aqueous sodium hydrogen carbonate solution was added to the mixture followed by fractionation. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting oily residue was purified in a manner similar to Example 1 to obtain 1.85 g of methyl 2-(4-isobutylphenyl)propionate (yield 84%).
Name
α-hydroxy-p-isobutylpropiophenone dimethylacetal
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Methyl 2-(4-isobutylphenyl)propanoate enhance the effectiveness of existing antibiotics?

A: Yes, preliminary research indicates that this compound might hold promise as an antibiotic adjuvant. A study demonstrated its ability to potentiate the activity of antibiotics against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus []. This finding suggests a potential avenue for combating antibiotic resistance, a growing global health concern.

Q2: What are the key structural features of this compound?

A: Several studies have explored the structural characteristics of this compound. It is an ester derivative of ibuprofen, with a methyl group replacing the hydrogen of the carboxylic acid group. While its exact molecular formula and weight can be calculated from its structure, one study delved into its detailed structural, topological, vibrational, and electronic properties []. This investigation employed computational methods to elucidate the molecule's characteristics, providing valuable insights for understanding its behavior and potential applications.

Q3: How do scientists synthesize new compounds based on the this compound structure?

A: Researchers have successfully synthesized novel triazole derivatives using this compound as a starting material []. This involved a multi-step process, beginning with the synthesis of 2-(4-isobutylphenyl)propanohydrazide from this compound. Further reactions led to the formation of a key intermediate, 4-amino-5-[(-4-isobutylphenyl-1)ethyl]-1,2,4-triazole-thioal. This compound then served as a scaffold for generating a series of Schiff's bases with varying aromatic aldehyde substituents. This synthetic approach highlights the versatility of this compound as a building block for creating new molecules with potential biological activities.

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